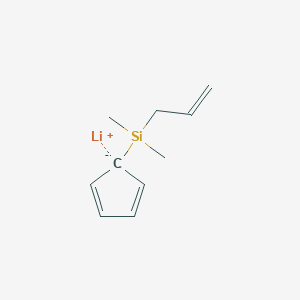
Pentaphenylpentarsolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentaphenylpentarsolane is an organoarsenic compound with the chemical formula C30H25As5 It consists of a pentarsolane ring with five arsenic atoms, each bonded to a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pentaphenylpentarsolane typically involves the reaction of arsenic trichloride with phenyl lithium, followed by cyclization. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process can be summarized as follows:
Preparation of Phenyl Lithium: Phenyl lithium is prepared by reacting bromobenzene with lithium metal in anhydrous ether.
Reaction with Arsenic Trichloride: Phenyl lithium is then reacted with arsenic trichloride to form phenylarsenic intermediates.
Cyclization: The intermediates undergo cyclization to form this compound.
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial production methods are less common due to the specialized conditions required. Scaling up the synthesis involves careful control of reaction parameters and purification processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Pentaphenylpentarsolane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert this compound to lower oxidation states of arsenic.
Substitution: Phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products:
Oxidation Products: Arsenic oxides and phenyl derivatives.
Reduction Products: Lower oxidation state arsenic compounds.
Substitution Products: Various substituted phenylarsenic compounds.
Applications De Recherche Scientifique
Pentaphenylpentarsolane has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other organoarsenic compounds and as a reagent in organic synthesis.
Biology: Research into its biological activity includes studies on its potential as an antimicrobial agent.
Medicine: Investigations are ongoing into its potential use in chemotherapy due to its arsenic content.
Industry: It is explored for use in materials science, particularly in the development of semiconductors and other electronic materials.
Mécanisme D'action
The mechanism by which pentaphenylpentarsolane exerts its effects involves interactions with cellular components. The arsenic atoms can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of enzyme activity and interference with cellular signaling pathways. The phenyl groups may also play a role in modulating the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Triphenylarsine: Contains three phenyl groups bonded to a single arsenic atom.
Tetraphenylarsonium: A cationic compound with four phenyl groups bonded to arsenic.
Hexaphenylarsane: Contains six phenyl groups bonded to arsenic.
Uniqueness: Pentaphenylpentarsolane is unique due to its pentarsolane ring structure, which is not found in the other similar compounds. This structure imparts distinct chemical and physical properties, making it a valuable compound for specialized applications.
Propriétés
Numéro CAS |
194038-18-1 |
|---|---|
Formule moléculaire |
C30H25As5 |
Poids moléculaire |
760.1 g/mol |
Nom IUPAC |
1,2,3,4,5-pentakis-phenylpentaarsolane |
InChI |
InChI=1S/C30H25As5/c1-6-16-26(17-7-1)31-32(27-18-8-2-9-19-27)34(29-22-12-4-13-23-29)35(30-24-14-5-15-25-30)33(31)28-20-10-3-11-21-28/h1-25H |
Clé InChI |
ZWFINVBCFJLZKE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[As]2[As]([As]([As]([As]2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[1,3-Phenylenebis(methyleneoxy)]dibenzoic acid](/img/structure/B12572536.png)
![N-{2-[(2,6-Dimethylphenyl)amino]-1-(4-nitrophenyl)-2-oxoethyl}-2-fluoro-N-methylbenzamide](/img/structure/B12572548.png)
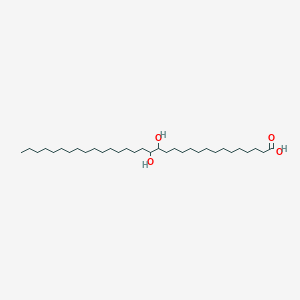
![Trimethyl[(8-oxabicyclo[3.2.1]oct-2-en-3-yl)oxy]silane](/img/structure/B12572556.png)
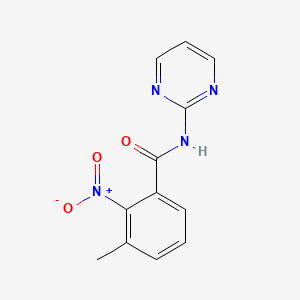
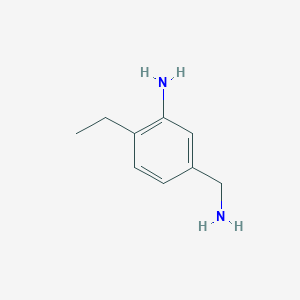
![2-[(E)-1-(2-hydroxyphenyl)ethylidenehydrazinylidene]propanoic acid](/img/structure/B12572575.png)
![Acetamide,N-(3-ethoxypropyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12572578.png)
![2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,1,3-trimethyl-2h-benz[e]indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,1,3-trimethyl-1h-benz[e]indolium chloride](/img/structure/B12572588.png)

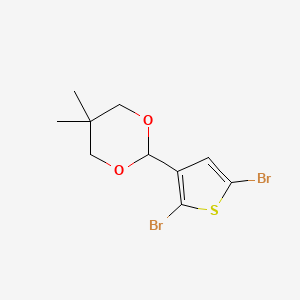
![Silane, [2-[(4-bromophenyl)thio]ethyl]trimethyl-](/img/structure/B12572600.png)
![Oxazireno[3,2-f]purine](/img/structure/B12572602.png)
